Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane
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Overview
Description
Tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a complex organic moiety. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane typically involves the reaction of tributylstannyl chloride with an appropriate epoxide derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used include tetrahydrofuran (THF) and dichloromethane, with the reaction temperature maintained at low to moderate levels to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems for solvent handling, temperature control, and product isolation is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The butyl groups can be substituted with other organic moieties under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups .
Scientific Research Applications
Tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with different organic and inorganic species, facilitating various chemical transformations. The pathways involved include radical formation and electron transfer processes, which are crucial for its reactivity in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Vinyl tributyltin: An organotin compound with a vinyl group instead of the epoxide moiety.
Trimethyl(tributylstannyl)silane: Contains a trimethylsilyl group in place of the epoxide moiety.
Uniqueness
Tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane is unique due to the presence of the epoxide ring, which imparts specific reactivity and stability to the compound. This makes it particularly useful in certain organic synthesis applications where other organotin compounds may not be as effective .
Properties
CAS No. |
61266-54-4 |
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Molecular Formula |
C20H42O2Sn |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
tributyl-[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane |
InChI |
InChI=1S/C8H15O2.3C4H9.Sn/c1-7(2,5-9)6-8(3,4)10-6;3*1-3-4-2;/h6H,5H2,1-4H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
MGZVBOVAFDKIBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OCC(C)(C)C1C(O1)(C)C |
Origin of Product |
United States |
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